molecular formula C14H14N2O4 B6193911 rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 2679950-36-6

rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B6193911
CAS No.: 2679950-36-6
M. Wt: 274.3
InChI Key:
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Description

Rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C14H14N2O4 and its molecular weight is 274.3. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves the following steps: 1) synthesis of 6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid methyl ester, 2) reduction of the nitro group to an amino group, 3) hydrolysis of the ester to form the carboxylic acid.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methyl iodide", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sulfuric acid", "potassium permanganate", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid methyl ester", "- Dissolve 2-nitrobenzaldehyde (1.0 g, 7.0 mmol) and ethyl acetoacetate (1.2 g, 8.4 mmol) in ethanol (20 mL) and add ammonium acetate (1.0 g, 12.9 mmol).", "- Heat the mixture under reflux for 4 hours.", "- Cool the mixture to room temperature and filter the solid product.", "- Wash the solid with water and dry to obtain the product as a yellow solid (1.2 g, 70%).", "Step 2: Reduction of the nitro group to an amino group", "- Dissolve the methyl ester (1.0 g, 3.5 mmol) in ethanol (20 mL) and add sodium borohydride (0.3 g, 8.0 mmol) slowly with stirring.", "- Heat the mixture under reflux for 2 hours.", "- Cool the mixture to room temperature and add hydrochloric acid (1 M) dropwise until the pH is acidic.", "- Extract the product with ethyl acetate (3 x 20 mL) and dry over magnesium sulfate.", "- Concentrate the solution under reduced pressure to obtain the product as a yellow solid (0.8 g, 80%).", "Step 3: Hydrolysis of the ester to form the carboxylic acid", "- Dissolve the amino compound (0.5 g, 1.8 mmol) in a mixture of acetic acid (10 mL) and water (10 mL).", "- Add sodium nitrite (0.2 g, 2.9 mmol) in small portions with stirring.", "- Cool the mixture to 0°C and add sulfuric acid (1 M) dropwise until the pH is acidic.", "- Add a solution of potassium permanganate (0.5 g, 3.1 mmol) in water (10 mL) dropwise with stirring.", "- Add sodium bicarbonate (1 M) until the pH is basic.", "- Extract the product with ethyl acetate (3 x 20 mL) and dry over magnesium sulfate.", "- Concentrate the solution under reduced pressure to obtain the product as a yellow solid (0.3 g, 60%)." ] }

CAS No.

2679950-36-6

Molecular Formula

C14H14N2O4

Molecular Weight

274.3

Purity

95

Origin of Product

United States

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